

An In-depth Technical Guide to the Physical Properties of 4-Dibenzofurancarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dibenzofurancarboxylic acid**

Cat. No.: **B1585307**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Dibenzofurancarboxylic acid**. The information is presented to support research, drug development, and scientific applications involving this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key physical property measurements.

Physical and Chemical Properties

4-Dibenzofurancarboxylic acid is a heterocyclic aromatic compound with the molecular formula $C_{13}H_8O_3$. It is a solid, appearing as a white to light yellow powder.

Quantitative Physical Properties

The key physical properties of **4-Dibenzofurancarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	212.20 g/mol
Melting Point	211-215 °C
Boiling Point	425.7 °C at 760 mmHg
Density	1.387 g/cm ³ (Predicted)
pKa	3.24 (Predicted)
Flash Point	211.2 °C
Solubility	Dimethylformamide (DMF): 30 mg/mL Dimethyl sulfoxide (DMSO): 30 mg/mL Ethanol: 1 mg/mL

Experimental Protocols

Detailed methodologies for the determination of key physical properties of **4-Dibenzofurancarboxylic acid** are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which **4-Dibenzofurancarboxylic acid** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-Dibenzofurancarboxylic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.

- The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting point.
- Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Data Analysis: The melting point is reported as a range from the initial to the final temperature. For a pure compound, this range is typically narrow.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid **4-Dibenzofurancarboxylic acid** equals the external pressure.

Methodology:

- Sample Preparation: A small amount of the compound is placed in a micro test tube.
- Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.
- Procedure:
 - The micro test tube containing the sample is attached to a thermometer.
 - A capillary tube, sealed at one end, is placed open-end-down into the sample.
 - The assembly is heated in the Thiele tube.
 - As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
 - The heating is discontinued, and the apparatus is allowed to cool slowly.

- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
- Data Analysis: The recorded temperature is the boiling point at the measured atmospheric pressure.

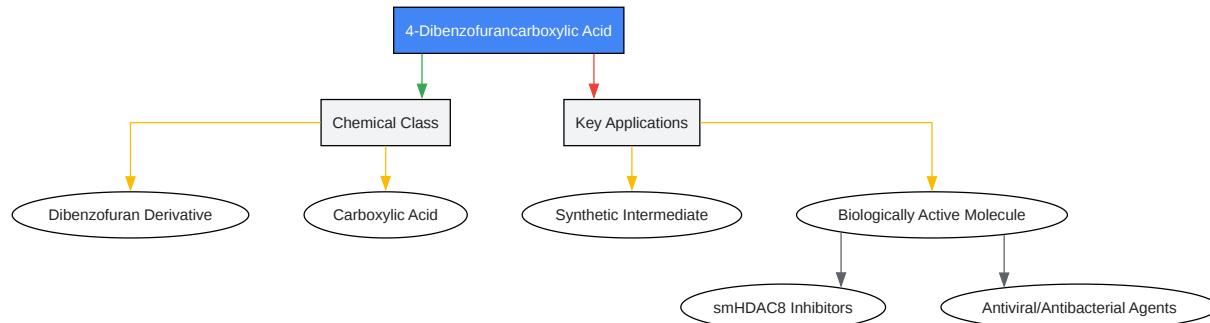
Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of **4-Dibenzofurancarboxylic acid** in various solvents.

Methodology:

- Sample Preparation: A pre-weighed amount of **4-Dibenzofurancarboxylic acid** is used.
- Apparatus: Vials or test tubes, a vortex mixer, and an analytical balance.
- Procedure:
 - A known mass of the compound (e.g., 1 mg) is placed into a vial.
 - A small, measured volume of the solvent (e.g., 100 μ L of DMF, DMSO, or ethanol) is added.
 - The mixture is vortexed for a set period to ensure thorough mixing.
 - If the solid dissolves completely, more solute is added in known increments until saturation is reached.
 - If the solid does not dissolve, the mixture is observed for any signs of partial solubility.
- Data Analysis: Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination by Potentiometric Titration


Objective: To determine the acid dissociation constant (pKa) of **4-Dibenzofurancarboxylic acid**.

Methodology:

- Sample Preparation: A solution of **4-Dibenzofurancarboxylic acid** of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol).
- Apparatus: A calibrated pH meter with a combination electrode and a burette.
- Procedure:
 - The solution of the acid is placed in a beaker with a magnetic stirrer.
 - The pH electrode is immersed in the solution, and the initial pH is recorded.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
 - After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
 - The titration is continued past the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Relationship Diagram

The following diagram illustrates the classification and key attributes of **4-Dibenzofurancarboxylic acid**, providing a logical framework for understanding its chemical nature and applications.

[Click to download full resolution via product page](#)

Caption: Logical classification of **4-Dibenzofurancarboxylic acid**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Dibenzofurancarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585307#4-dibenzofurancarboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com